molecular formula C10H13NO2 B589663 phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate CAS No. 1329835-22-4

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate

Cat. No.: B589663
CAS No.: 1329835-22-4
M. Wt: 186.262
InChI Key: RJUVFGTVVVYSFK-UNAVHCQLSA-N
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Description

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a specialized organic compound that features a phenyl group attached to a carbamate moiety, which is further substituted with a heptadeuteriopropan-2-yl group. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

C6H5NCO+CD3CD2CD2OHC6H5NHCOOCD3CD2CD2\text{C}_6\text{H}_5\text{NCO} + \text{CD}_3\text{CD}_2\text{CD}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCD}_3\text{CD}_2\text{CD}_2 C6​H5​NCO+CD3​CD2​CD2​OH→C6​H5​NHCOOCD3​CD2​CD2​

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of deuterated reagents, such as 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol, is essential for the isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Hydrolysis: Phenylamine and 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterium-labeled intermediates for various applications.

Mechanism of Action

The mechanism of action of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to follow the compound’s transformation and distribution within biological systems. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate can be compared with other similar compounds, such as:

    Phenyl N-propylcarbamate: Lacks deuterium labeling, making it less useful for isotopic studies.

    Phenyl N-(1,1,1-trideuteriopropan-2-yl)carbamate: Contains fewer deuterium atoms, which may result in different isotopic effects.

    Phenyl N-(1,1,1,2,2,3,3-heptadeuteriopropan-2-yl)carbamate: Similar isotopic labeling but may have different physical and chemical properties due to the distribution of deuterium atoms.

Conclusion

This compound is a valuable compound in scientific research due to its unique isotopic labeling. Its synthesis, chemical reactions, and applications in various fields make it an important tool for studying reaction mechanisms, metabolic pathways, and potential therapeutic uses.

Properties

IUPAC Name

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVFGTVVVYSFK-UNAVHCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same procedure as in Example 4, isopropylamine (2.36g, 0.04 mole) was reacted with phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml) and with aqueous sodium hydroxide. The reaction mixture was stirred for two hours, then allowed to separate. The organic layer was dried over anhydrous magnesium sulfate, then gravity filtered. The filtrate was stripped of solvent on the Rotovap, leaving pure white crystals weighing 6.66g, MP 81°-82° C.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

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